Lipophilicity Enhancement from 5-Methyl Substitution
The 5-methyl group on 5-methyl-N-phenylpyrimidin-2-amine increases computed lipophilicity by approximately 0.11 log units relative to the unsubstituted parent N-phenylpyrimidin-2-amine (CAS 57356-49-7). The target compound has a PubChem-computed XLogP3-AA of 2.4 [1], while the unsubstituted parent has a reported LogP of 2.29 . This increase, though modest, shifts the compound closer to the optimal lipophilicity range (LogP 2–3) for balanced membrane permeability and metabolic stability in central-nervous-system (CNS) and oncology drug design.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | N-Phenylpyrimidin-2-amine (CAS 57356-49-7): LogP = 2.29 |
| Quantified Difference | ΔLogP ≈ +0.11 (target minus comparator) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (target); ChemSrc reported value (comparator) |
Why This Matters
This quantified lipophilicity shift allows medicinal chemists to assess the incremental contribution of the 5-methyl group to scaffold permeability before undertaking costly derivative synthesis, directly informing procurement decisions when selecting a starting scaffold with pre-optimized physicochemical properties.
- [1] PubChem Compound Summary for CID 115773791, 5-Methyl-N-phenylpyrimidin-2-amine. XLogP3-AA value: 2.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1566947-15-6 (accessed 2026-04-28). View Source
